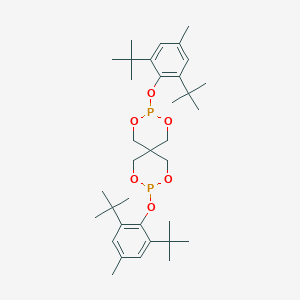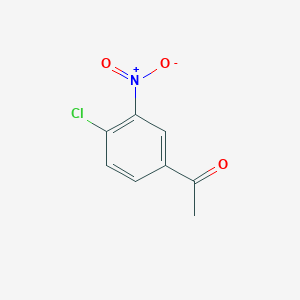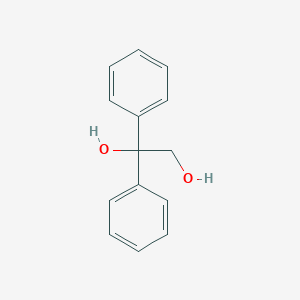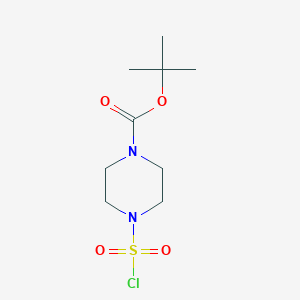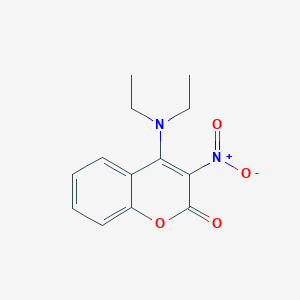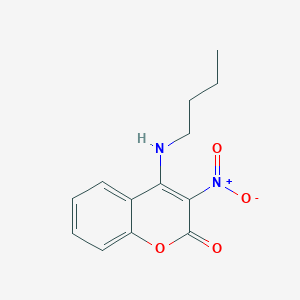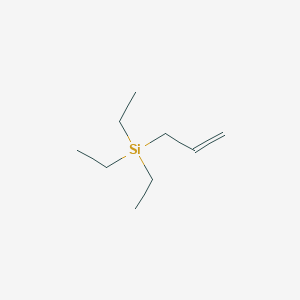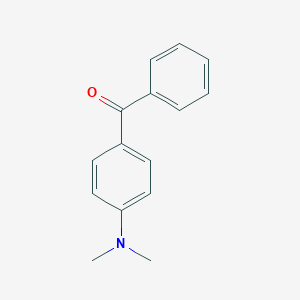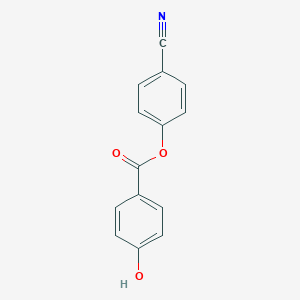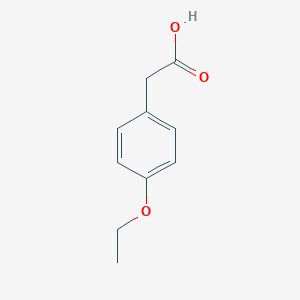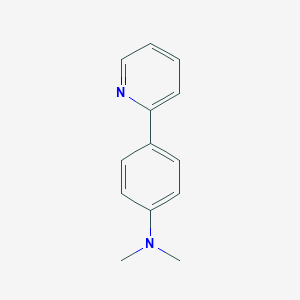
3-nitroso-2-phenyl-1H-indole
Vue d'ensemble
Description
“3-nitroso-2-phenyl-1H-indole” is a chemical compound with the molecular formula C14H10N2O . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of “3-nitroso-2-phenyl-1H-indole” consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure . The nitroso group (-NO) and phenyl group (C6H5) are attached to the indole core .
Applications De Recherche Scientifique
1. Chemical Reactions and Derivatives Formation
3-Nitroso-2-phenyl-1H-indole, as a derivative of indole, participates in various chemical reactions leading to the formation of distinct compounds. For instance, reactions with nitrogen dioxide or nitrous acid in benzene mainly form isonitroso and 3-nitroso indole derivatives (Astolfi et al., 2006). Another study highlights the nitrosation of indoles in dilute aqueous acid, forming 3-nitroso-products (Challis & Lawson, 1973).
2. Novel Synthesis Pathways
Research demonstrates innovative synthesis pathways involving 3-nitroso-2-phenyl-1H-indole. For example, nucleophilic addition reactions with 2-nitro-1-(phenylsulfonyl)indole lead to the synthesis of 3-substituted-2-nitroindoles, highlighting a new synthesis pathway for these compounds (Pelkey et al., 1999).
3. Structural and Mechanistic Insights
Studies also provide structural and mechanistic insights into the reactions involving indole derivatives. For example, the reaction of some indole derivatives with benzoyl nitrate shows novel oxidative coupling reactions, offering a deeper understanding of the chemical behavior of these compounds (Berti et al., 1968).
4. Electrophilic Substitution and Catalytic Processes
Research into the electrophilic substitution and catalytic processes involving indole derivatives has also been conducted. For example, a study on 2-phenyl-1H-indole under anodic oxidation provides insights into the reactivity of radical cations and neutral radicals in these processes (Greci et al., 2000).
5. Complexes and Functionalization
Furthermore, research has been done on the synthesis and functionalization of indoles, which are significant in developing biologically active compounds. For example, palladium-catalyzed reactions have been explored for the synthesis and functionalization of indoles (Cacchi & Fabrizi, 2005).
6. Novel Synthesis Techniques
Another aspect of research is exploring novel synthesis techniques involving indole derivatives. For instance, the Rh(III)-catalyzed synthesis of indoles uses an internal oxidant for streamlined synthesis, demonstrating a unique approach to indole formation (Liu et al., 2013).
Orientations Futures
The future directions for “3-nitroso-2-phenyl-1H-indole” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by indole derivatives , “3-nitroso-2-phenyl-1H-indole” could potentially be investigated for its therapeutic potential in various disorders.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include 3-nitroso-2-phenyl-1h-indole, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some indole derivatives inhibit enzymes, while others modulate receptor activity .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
Propriétés
IUPAC Name |
3-nitroso-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRIMXDIYQGPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999736 | |
| Record name | 3-Nitroso-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784-45-2 | |
| Record name | NSC400618 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitroso-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

